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molecular formula C10H13NO4 B1423193 Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1174046-84-4

Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B1423193
M. Wt: 211.21 g/mol
InChI Key: CKTIVXCUXUFKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754230B2

Procedure details

(4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate (20 kg) and acetic acid (126 L) were charged to a reactor and heated to 100° C. for 3 hrs until the reaction was complete as characterized by HPLC. The reaction mass was cooled to 55° C. and acetic acid was removed by vacuum distillation at 65-75° C. After distillation, the mixture was cooled to room temperature and water (3 L) was added. The pH of the mixture was adjusted to 8 by addition of 100 L of a 30% sodium carbonate solution. The solids were filtered off and washed with 10 L of water. The combined aqueous layers were extracted three times with DCM (100 L). The combined DCM layers were washed with brine, then dried over sodium sulfate and concentrated to dryness. Ethyl acetate was added to the concentrate. The mixture was heated to 40° C. and then cooled to 25° C. The solids were filtered off, washed with petroleum ether and dried at room temperature for 12 hrs to yield ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (10.3 kg; 58.5% yield).
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
126 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3](=[C:9]([O:15][CH2:16][CH3:17])/[CH:10]=[CH:11]/[N:12](C)[CH3:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#N.C(O)(=[O:20])C>>[CH2:16]([O:15][C:9]1[CH:10]=[CH:11][NH:12][C:13](=[O:20])[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:17]

Inputs

Step One
Name
Quantity
20 kg
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=C(\C=C\N(C)C)OCC
Name
Quantity
126 L
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 55° C.
CUSTOM
Type
CUSTOM
Details
acetic acid was removed by vacuum distillation at 65-75° C
DISTILLATION
Type
DISTILLATION
Details
After distillation
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
water (3 L) was added
ADDITION
Type
ADDITION
Details
The pH of the mixture was adjusted to 8 by addition of 100 L of a 30% sodium carbonate solution
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with 10 L of water
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted three times with DCM (100 L)
WASH
Type
WASH
Details
The combined DCM layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the concentrate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried at room temperature for 12 hrs
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(NC=C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 kg
YIELD: PERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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